![molecular formula C6H3BrClIO2S B1380171 2-Bromo-4-iodobenzene-1-sulfonyl chloride CAS No. 1261648-87-6](/img/structure/B1380171.png)
2-Bromo-4-iodobenzene-1-sulfonyl chloride
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Overview
Description
2-Bromo-4-iodobenzene-1-sulfonyl chloride, also known as BIS, is a chemical compound that belongs to the class of aryl sulfonate halides. It has a molecular weight of 381.42 . The IUPAC name for this compound is 2-bromo-4-iodobenzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-iodobenzene-1-sulfonyl chloride is 1S/C6H3BrClIO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H . This indicates that the compound consists of a benzene ring with bromo, iodo, and sulfonyl chloride substituents.Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-4-iodobenzene-1-sulfonyl chloride are not available, it’s important to note that aryl iodides are generally more reactive than aryl bromides in the Sonogashira coupling . This suggests that the iodine end of 2-Bromo-4-iodobenzene-1-sulfonyl chloride could be selectively coupled to a terminal acetylene while leaving the bromine end unreacted.Scientific Research Applications
Analytical Chemistry
In analytical chemistry, it’s employed as a standard or reference compound in various analytical techniques, helping to identify or quantify other substances within a sample.
Each application leverages the unique chemical properties of 2-Bromo-4-iodobenzene-1-sulfonyl chloride , such as its reactivity and the presence of functional groups that can undergo further chemical transformations . The compound’s utility across different fields of research highlights its importance in scientific advancements.
Future Directions
While specific future directions for 2-Bromo-4-iodobenzene-1-sulfonyl chloride are not mentioned in the available resources, it’s worth noting that similar compounds have been used in the synthesis of tetrasubstituted alkenes . This suggests potential applications in organic synthesis and the development of new materials.
properties
IUPAC Name |
2-bromo-4-iodobenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClIO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYBINNRXRHAMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClIO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-iodobenzene-1-sulfonyl chloride | |
CAS RN |
1261648-87-6 |
Source
|
Record name | 2-bromo-4-iodobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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